
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate” is a chemical compound with the CAS Number: 1087798-11-5 . It has a molecular weight of 270.21 and its IUPAC name is 2,2,2-trifluoroethyl 8-quinolinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9/h1-6H,7H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate has been studied for its potential applications in a variety of areas, including drug development, chemical synthesis, and lab experiments. In drug development, this compound has been studied for its potential as a novel therapeutic agent for the treatment of cancer and other diseases. In chemical synthesis, this compound has been used as a reagent for the synthesis of a variety of compounds, including quinoline derivatives and other trifluoromethylated compounds. In lab experiments, this compound has been used as a model compound for the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Inhibition of these enzymes can lead to the accumulation of drugs in the body, which can lead to increased concentrations of drugs in the bloodstream and potentially increased therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation, such as NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate has several advantages for use in lab experiments, including its low cost and availability, its high solubility in a variety of solvents, and its ability to inhibit certain enzymes and proteins involved in drug metabolism and cell regulation. However, this compound also has some limitations, including its potential toxicity and its limited stability in solution.
Zukünftige Richtungen
There are a variety of potential future directions for 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate, including further research into its potential applications in drug development, chemical synthesis, and lab experiments. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of novel therapeutic agents and improved lab experiments. Finally, further research into the mechanism of action of this compound could lead to improved understanding of its potential therapeutic effects.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-quinolin-8-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMLTHMRWDLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)OCC(F)(F)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)

![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
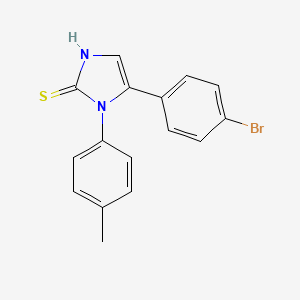
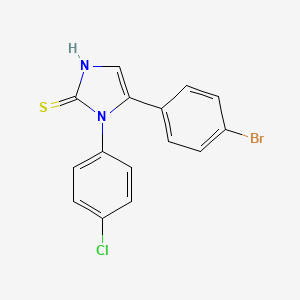
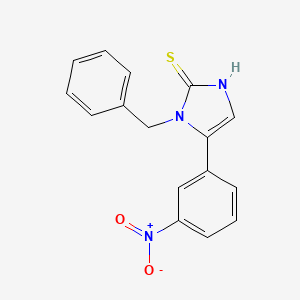
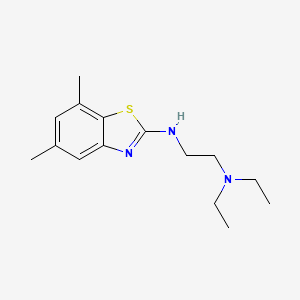

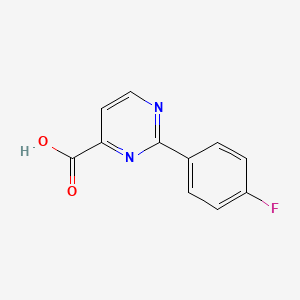
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)




